1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C21H22ClN5O2 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea, have been synthesized and evaluated for their anticancer activity. These compounds exhibit significant antiproliferative effects on various cancer cell lines, suggesting their potential as BRAF inhibitors for further research (Feng et al., 2020).
Reaction with Phenyl Isocyanate and Phenyl Isothiocyanate
4-Ethyl-6-methylpyrimidine 1-oxide, a related compound, reacts with phenyl isocyanate, leading to products such as 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl)urea. These reactions showcase the chemical behavior and potential for generating diverse derivatives (Yamanaka, Niitsuma & Sakamoto, 1979).
Biological Properties and Applications
Antimicrobial Activity
Novel derivatives, such as 1-((6-(4-chlorophenoxy)/(4-bromophenoxy)/(4-nitrophenoxy)-6-oxido-4,8-dihydro-1H-(1,3,2)dioxaphosphepino(5,6-d)imidazole-1-yl)methyl)-3-phenyl/(p-tolyl)/(4-methoxyphenyl)/(4-chlorophenyl)urea, have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate promising antimicrobial effects, indicating their potential in medical applications (Rani et al., 2014).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives have been assessed for their corrosion inhibition performance on mild steel in acidic conditions. These studies have shown that these compounds can effectively inhibit corrosion, suggesting their utility in protecting industrial materials (Mistry et al., 2011).
Allosteric Antagonism in the CNS
1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) has been studied for its effects on CB1 receptor modulation in the cerebellum. It demonstrates allosteric antagonism, highlighting its potential therapeutic applications in treating central nervous system diseases (Wang et al., 2011).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-13(2)29-20-12-19(23-14(3)24-20)25-16-8-10-18(11-9-16)27-21(28)26-17-6-4-15(22)5-7-17/h4-13H,1-3H3,(H,23,24,25)(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVYTOWAXTVMSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.